molecular formula C7H9NO2 B1404201 3-Ethoxypyridin-2(1H)-one CAS No. 909854-16-6

3-Ethoxypyridin-2(1H)-one

Cat. No. B1404201
M. Wt: 139.15 g/mol
InChI Key: LOOYDAFVHQHKCW-UHFFFAOYSA-N
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Description

3-Ethoxypyridin-2(1H)-one, also known as 3-ethoxypyridine, is an organic compound with the molecular formula C6H8NO. It is a colorless, flammable liquid with a characteristic, unpleasant odor. 3-Ethoxypyridin-2(1H)-one is used as a precursor for many other compounds, including pharmaceuticals, dyes, and fragrances. It is also an important intermediate in the synthesis of many organic compounds.

Scientific Research Applications

1. Pharmaceutical Research and Development

3-Ethoxypyridin-2(1H)-one has been investigated for its potential in pharmaceutical applications. For instance, it's a part of the structure of AM803 (GSK2190915), a potent 5-lipoxygenase-activating protein (FLAP) inhibitor. AM803 has shown promise in phase 1 clinical studies for treating asthma, as it exhibits significant potency in inhibiting leukotriene B4 (LTB4) in human blood and demonstrates extended pharmacodynamic effects in animal models (N. Stock et al., 2011).

2. Chemical Synthesis and Material Science

This compound has been used in various chemical synthesis processes. One example is its role in the formation of furan-fused heterocycles, which are valuable in material science. A study demonstrated the utilization of 3-ethoxypyridin-2(1H)-one derivatives as precursors for these heterocycles through a sequential Sonogashira-acetylide coupling, dealkylation, and regioselective annulation reactions (D. Conreaux et al., 2008).

3. Analytical Chemistry and Computational Studies

3-Ethoxypyridin-2(1H)-one has been the subject of computational studies, especially in understanding its decomposition kinetics. A density functional theory (DFT) study explored the gas-phase elimination kinetics of 2-ethoxypyridine, providing insights into reaction mechanisms involving the participation of π-electrons (E. Márquez et al., 2012).

4. Biochemistry and Molecular Biology

In the field of biochemistry, derivatives of 3-ethoxypyridin-2(1H)-one have shown interaction with DNA and proteins. For instance, studies on cyclometalated Ir(iii) complexes involving this compound have shed light on their binding efficiency with DNA and proteins, opening avenues for exploring anticancer activities (S. Mukhopadhyay et al., 2017).

properties

IUPAC Name

3-ethoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-6-4-3-5-8-7(6)9/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOYDAFVHQHKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738855
Record name 3-Ethoxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxypyridin-2(1H)-one

CAS RN

909854-16-6
Record name 3-Ethoxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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